Cas no 3999-70-0 (1-Butanol, potassiumsalt (1:1))

3999-70-0 structure
Nome del prodotto:1-Butanol, potassiumsalt (1:1)
1-Butanol, potassiumsalt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanol, potassiumsalt (1:1)
- potassium,butan-1-ol
- 1-Butanol,potassium salt
- Butyl alcohol,potassium salt
- EINECS 223-646-7
- Potassium butanolate
- SCHEMBL37894
- butoxy potassium
- n-BuOK
- NS00083659
- potassiurn butoxide
- 3999-70-0
- 1-Butanol, potassium salt (1:1)
- BuOK
- potassium butoxide
- C4H9OK
- DTXSID6027553
- potassium butan-1-olate
- 1-Butanol, potassium salt
- Potassium n-butoxide in n-butanol
- CUQOHAYJWVTKDE-UHFFFAOYSA-N
- potassium-butoxide
-
- Inchi: InChI=1S/C4H10O.K/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1
- Chiave InChI: MKNZKCSKEUHUPM-UHFFFAOYSA-N
- Sorrisi: [K+].CCCCO
Proprietà calcolate
- Massa esatta: 112.02900
- Massa monoisotopica: 112.029
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 6
- Conta legami ruotabili: 2
- Complessità: 17
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 23.1A^2
Proprietà sperimentali
- Colore/forma: Liquido da incolore a giallastro
- Punto di ebollizione: 117.7°Cat760mmHg
- Punto di infiammabilità: 35°C
- PSA: 23.06000
- LogP: 1.21700
1-Butanol, potassiumsalt (1:1) Letteratura correlata
-
B. Fields,L. Dajer de Torrijos,E. J. Greenhow,Aileen M. Prescott,Michael Cooke,Samuel J. Lyle,Saber Tehrani,P. J. Barlow,D. R. Crump,A. K. Khera,D. G. Wibberley,D. S. Macintyre,B. G. Cooksey,J. M. Ottaway,J. F. Alder,R. M. Bombelka,G. F. Kirkbright Proc. Anal. Div. Chem. Soc. 1979 16 4
-
Rakhi Pathak,Kantharuby Vandayar,Willem A. L. van Otterlo,Joseph P. Michael,Manuel A. Fernandes,Charles B. de Koning Org. Biomol. Chem. 2004 2 3504
-
3. Conjugate addition of 6-membered hydrazine to chiral tert-butyl (E)-2-(p-tolylsulfinyl)cinnamates. Synthesis of (S)-celacinnineHaruo Matsuyama,Nobuhiro Itoh,Aoi Matsumoto,Nahoko Ohira,Kenji Hara,Masato Yoshida,Masahiko Iyoda J. Chem. Soc. Perkin Trans. 1 2001 2924
-
Gerald Pattenden,Miguel A. González,Paul B. Little,David S. Millan,Alleyn T. Plowright,James A. Tornos,Tao Ye Org. Biomol. Chem. 2003 1 4173
-
5. Stereocontrolled synthesis of acyclic terpenoids via N-ylide [2,3]rearrangement of ammonium salts with the stereodefined isoprene unitKiyoshi Honda,Masayuki Tabuchi,Hiroki Kurokawa,Masatoshi Asami,Seiichi Inoue N-ylide [23]rearrangement of ammonium salts with the stereodefined isoprene unit. Kiyoshi Honda Masayuki Tabuchi Hiroki Kurokawa Masatoshi Asami Seiichi Inoue J. Chem. Soc. Perkin Trans. 1 2002 1387
3999-70-0 (1-Butanol, potassiumsalt (1:1)) Prodotti correlati
- 245039-28-5(2-(Methoxyimino)methyl-N~1~,N~3~-diphenylmalonamide)
- 2171393-76-1((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoheptanoic acid)
- 13573-17-6(Azanium;azane;chromium(3+);tetrathiocyanate;hydrate)
- 2229295-73-0(3-(1-benzofuran-5-yl)-3-fluoropropan-1-amine)
- 90937-19-2(Bis(5-methylhexyl) Phthalate)
- 70589-26-3(4-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmorpholine)
- 1340509-75-2(3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide)
- 1807150-73-7(3-Bromo-5-nitroisonicotinamide)
- 1805057-70-8(2-(Bromomethyl)-4-chloro-6-(difluoromethyl)-3-hydroxypyridine)
- 2228800-63-1(2-3,3,3-trifluoro-2-(trifluoromethyl)propylpyrrolidine)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
